5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione, also known as 5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]dihydropyrimidine-4,6(1H,5H)-dione, is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.4 g/mol . It is an impurity found in the anticonvulsant drug Primidone, which is used to treat seizures and essential tremors .
Preparation Methods
The synthesis of 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione involves several steps, starting with the reaction of ethyl phenylacetate with urea to form 5-ethyl-5-phenylhydantoin. This intermediate is then reacted with benzyl chloride to produce 5-ethyl-5-phenyl-2-benzylhydantoin. Finally, the benzyl group is removed through hydrogenation to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting it to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Biology: Research studies utilize it to understand the metabolic pathways and degradation products of Primidone in biological systems.
Mechanism of Action
Comparison with Similar Compounds
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other impurities and related compounds of Primidone, such as:
Primidone Impurity A: 5-Ethyl-5-phenylhydantoin
Primidone Impurity B: 5-Ethyl-5-phenyl-2-benzylhydantoin
Primidone Impurity C: 5-Ethyl-5-phenyl-2-hydroxyhydantoin
Primidone Impurity D: 5-Ethyl-5-phenyl-2-methylhydantoin
Primidone Impurity E: 5-Ethyl-5-phenyl-2-carboxyhydantoin
This compound is unique due to its specific structural configuration and the presence of a phenylpropyl group, which distinguishes it from other impurities and related compounds .
Properties
IUPAC Name |
5-ethyl-5-phenyl-2-(1-phenylpropyl)-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-17(15-11-7-5-8-12-15)18-22-19(24)21(4-2,20(25)23-18)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUABHNGDCDXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1NC(=O)C(C(=O)N1)(CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661965 | |
Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189504-46-8 | |
Record name | Phenylpropylprimidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189504468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLPROPYLPRIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQS5J8A5GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.